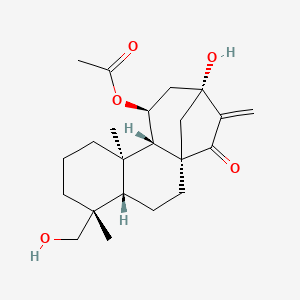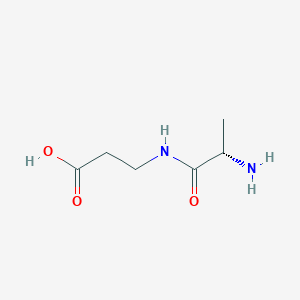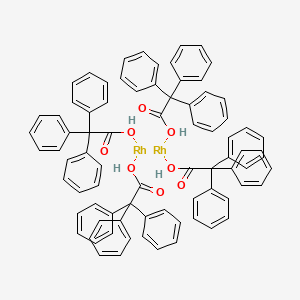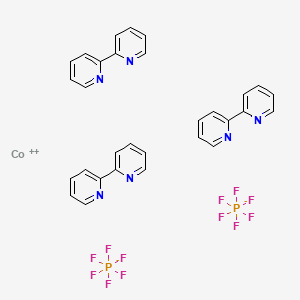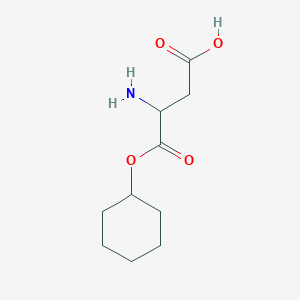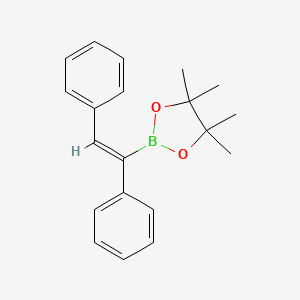
cis-Stilbeneboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Stilbeneboronic acid pinacol ester is an organic compound that features a stilbene backbone with a boronate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-Stilbeneboronic acid pinacol ester typically involves the coupling of a stilbene derivative with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
cis-Stilbeneboronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The stilbene backbone can be reduced to form the corresponding alkane.
Substitution: The boronate ester group can participate in substitution reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl halides in the presence of a palladium catalyst and a base.
Major Products
Oxidation: Boronic acids.
Reduction: Alkane derivatives of stilbene.
Substitution: Various substituted stilbenes depending on the aryl halide used.
Aplicaciones Científicas De Investigación
cis-Stilbeneboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mecanismo De Acción
The mechanism of action of cis-Stilbeneboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis.
Catecholborane: A borane derivative used in hydroboration reactions.
Uniqueness
cis-Stilbeneboronic acid pinacol ester is unique due to its stilbene backbone, which imparts distinct electronic properties and potential applications in materials science. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C20H23BO2 |
|---|---|
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
2-[(E)-1,2-diphenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,1-4H3/b18-15- |
Clave InChI |
HGZKORGQZNCVQC-SDXDJHTJSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)
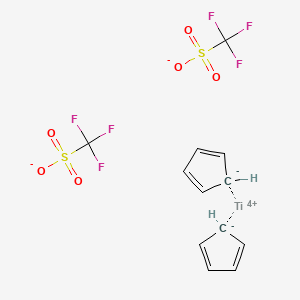
![5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B1631843.png)


